molecular formula C16H15ClN6O3S2 B12133012 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

Cat. No.: B12133012
M. Wt: 438.9 g/mol
InChI Key: LZSXBXAKTFDQHO-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the sulfamoylphenyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be prioritized.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving triazole derivatives.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfamoylphenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)acetamide
  • 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C16H15ClN6O3S2

Molecular Weight

438.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H15ClN6O3S2/c17-11-3-1-2-10(8-11)15-21-22-16(23(15)18)27-9-14(24)20-12-4-6-13(7-5-12)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26)

InChI Key

LZSXBXAKTFDQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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